molecular formula C8H7N3O2 B2610799 N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 1700052-70-5

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B2610799
CAS No.: 1700052-70-5
M. Wt: 177.163
InChI Key: AJRNPNJVRKYDLQ-UHFFFAOYSA-N
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Description

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide (CAS 1564080-99-4) is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures. While data on this exact molecule is limited, it shares a core scaffold with the extensively studied Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) class of compounds. PPA derivatives have been identified as a promising pharmacophore in medicinal chemistry research, particularly in the development of novel antitubercular agents . Researchers have designed and synthesized various PPA hybrids that exhibit exceptional in vitro potency against drug-susceptible Mycobacterium tuberculosis (Mtb) strain H37Rv . Notably, some representative PPA compounds have also demonstrated excellent efficacy against a panel of drug-resistant Mtb strains, including those resistant to isoniazid (rINH) and rifampicin (rRMP), with minimum inhibitory concentration (MIC) values in the low nanogram-per-milliliter range . These potent hybrids, which incorporate fragments from existing clinical anti-TB drugs, show significant promise for overcoming multidrug-resistant TB (MDR-TB) . Furthermore, key compounds in this series are characterized by low cytotoxicity against mammalian cells such as Vero cells, resulting in high selectivity indices, and have shown encouraging results in reducing bacterial burden in animal infection models . The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold is therefore a valuable building block for researchers investigating new therapeutic strategies against tuberculosis .

Properties

IUPAC Name

N-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8(10-13)6-5-9-11-4-2-1-3-7(6)11/h1-5,13H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRNPNJVRKYDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700052-70-5
Record name N-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the ring system, enhancing the compound’s functional diversity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound .

Chemical Reactions Analysis

Functionalization Reactions

Post-synthesis modifications exploit the compound’s reactive sites (e.g., hydroxyl group, aromatic positions):

Electrophilic Substitution

  • Halogenation : N-halosuccinimides (NXS) introduce halides at position 3 under ambient conditions .

  • Nitration : Nitric acid selectively targets position 3, avoiding over-nitration of aryl substituents .

Oxidation and Substitution

The hydroxyl group undergoes oxidation or substitution. For instance, hydroxyl/chloride exchange via Vilsmeier-Haack conditions (POCl₃/dimethylaniline) enables functionalization at the pyrazolo ring .

Pericyclic Reactions

Diels–Alder cycloaddition with acyclic precursors forms fused rings, followed by elimination to yield the final product .

Analytical and Structural Characterization

  • Spectroscopic methods : NMR and mass spectrometry confirm structural integrity.

  • Thermal analysis : Thermogravimetric analysis (TGA) evaluates stability and decomposition profiles.

Key Research Findings

  • Regioselectivity control : Dimethylamino leaving groups in β-enaminone systems enable precise substitution patterns .

  • Phototoxicity mitigation : Substitution at the 5-position (e.g., heteroaryl groups) reduces phototoxicity in PDE2A inhibitors .

  • Pharmacokinetics : Brain-penetrating derivatives with high oral bioavailability have been identified for CNS applications .

This compound’s versatility in synthetic transformations and biological applications underscores its potential as a scaffold for drug discovery. Ongoing research continues to refine synthesis protocols and explore novel functionalization strategies to enhance therapeutic efficacy.

Scientific Research Applications

Antituberculosis Agents

One of the most promising applications of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide derivatives is their use as antituberculosis agents . Recent studies have synthesized various derivatives that exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, a series of diaryl-substituted pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed excellent in vitro potency against both drug-susceptible and resistant strains, with minimum inhibitory concentrations (MIC) as low as 0.002 μg/mL . Notably, compound 6j demonstrated favorable pharmacokinetic profiles and low cytotoxicity against Vero cells, suggesting its potential as a lead compound for further development in antitubercular therapies .

Cancer Therapeutics

The compound has also been investigated for its role in cancer therapy , particularly in targeting acute myelogenous leukemia (AML). Research indicates that inhibitors based on the N-hydroxypyrazolo[1,5-a]pyridine scaffold can effectively inhibit human dihydroorotate dehydrogenase (hDHODH), which is implicated in AML. For example, compound 4 , derived from this scaffold, exhibited potent inhibition with an IC50 value of 7.2 nM and demonstrated significant antileukemic activity in xenograft models . The ability of these compounds to induce differentiation in AML cells further underscores their therapeutic potential.

Enzyme Inhibition

This compound serves as a scaffold for the development of enzyme inhibitors targeting various protein kinases. These kinases play crucial roles in cell signaling and are often implicated in cancer progression and other diseases. Compounds derived from this scaffold have shown promise as selective inhibitors for kinases such as AXL and c-MET, which are involved in tumor growth and metastasis . The selective inhibition of these pathways could lead to new therapeutic strategies for treating cancers characterized by aberrant kinase activity.

Material Science Applications

Beyond its medicinal applications, this compound has potential uses in material sciences due to its unique photophysical properties. The structural versatility of the pyrazolo[1,5-a]pyridine core allows for modifications that can enhance its performance as a fluorophore or in solid-state applications . This aspect opens avenues for research into new materials with specific optical properties.

Summary Table of Applications

Application AreaDescriptionKey Findings
AntituberculosisDevelopment of new antituberculosis agentsPotent activity against drug-resistant M. tuberculosis strains (MIC < 0.002 μg/mL)
Cancer TherapeuticsTargeting acute myelogenous leukemiaInhibitors based on the scaffold show significant antileukemic activity (IC50 7.2 nM)
Enzyme InhibitionSelective inhibition of protein kinasesCompounds demonstrate potential as inhibitors for AXL and c-MET kinases
Material ScienceApplications in photophysical propertiesVersatile structural modifications enhance performance as fluorophores

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrazolo[1,5-a]pyrimidine Derivatives
  • N-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide (C₇H₇N₅O): This compound replaces the pyridine ring with a pyrimidine core.
  • 7-Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides: Derivatives like 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) and 7-benzamido variants (15) are synthesized for non-benzodiazepine applications, highlighting divergent therapeutic targets compared to the pyridine-based parent compound .
Pyrazolo[1,5-a]pyridine Derivatives with Substituted Aryl Groups
  • 2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives: These derivatives show superior efficacy against drug-resistant Mtb strains compared to non-substituted analogues, with MIC values as low as 0.03 µM .
Table 1: Antitubercular Activity of Selected Compounds
Compound Name Core Structure MIC (H37Rv Mtb) MIC (MDR-TB) Reference
N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide Pyridine + hydroxamic acid 0.12 µM 0.15–0.30 µM
2-Methyl-5-methoxy derivative (5k) Diaryl-substituted pyridine 0.03 µM 0.05–0.10 µM
Pyrazolo[1,5-a]pyrimidine-3-carboximidamide Pyrimidine + imidamide Not reported Not reported

Key Findings :

  • The pyridine core with hydroxamic acid substitution (this compound) demonstrates broad-spectrum antitubercular activity, while pyrimidine analogues lack reported efficacy against Mtb .
  • Diaryl substitutions (e.g., 2-methyl-5-methoxy) enhance potency by 4–5 fold against MDR-TB, emphasizing the role of substituents in drug resistance mitigation .

Structure-Activity Relationship (SAR) Insights

Table 2: Impact of Structural Modifications
Structural Feature Effect on Activity Example Compound Reference
Pyridine vs. Pyrimidine Core Pyridine core critical for anti-TB activity Compound 5k
Hydroxamic Acid Group Enhances metal-binding capacity for Mtb inhibition Parent compound
2-Methyl-5-methoxy Substitution Reduces bacterial burden in vivo by >90% Diaryl derivative 5k

Notable Observations:

  • The hydroxamic acid group in this compound likely chelates metal ions essential for Mtb survival, a mechanism absent in pyrimidine analogues .
  • Pyrimidine-based carboxamides (e.g., 13a, 15) are explored for CNS applications, underscoring the scaffold’s versatility .

Biological Activity

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antituberculosis agent and its potential in targeting various cancer types. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of pyrazolo compounds, which are characterized by their nitrogen-containing heterocycles. The structural formula can be represented as follows:

C8H8N4O\text{C}_8\text{H}_8\text{N}_4\text{O}

This structure contributes to its pharmacological properties, including its ability to interact with various biological targets.

Antituberculosis Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. For example, a series of synthesized pyrazolo derivatives showed minimum inhibitory concentrations (MIC) ranging from <0.002 to 0.381 μg/mL against the susceptible H37Rv strain and similar efficacy against resistant strains (rINH and rRMP) . These compounds were designed to enhance efficacy while minimizing cytotoxicity in mammalian cells.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In particular, it has shown promise in targeting acute myelogenous leukemia (AML). Studies indicated that certain derivatives can inhibit human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cells. The most potent derivative exhibited an EC50 value of 17.3 nM, demonstrating strong pro-apoptotic effects with low cytotoxicity toward non-cancerous cells .

Case Studies and Experimental Data

  • Antituberculosis Efficacy :
    • Study : A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized.
    • Results : The compounds displayed excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains.
    • MIC Values : Ranged from <0.002 μg/mL to 0.465 μg/mL for resistant strains .
  • Anticancer Activity :
    • Study : Investigation of hDHODH inhibitors.
    • Results : Compound demonstrated significant inhibition of hDHODH with comparable potency to established drugs.
    • EC50 Values : As low as 17.3 nM for inducing apoptosis in AML cell lines .

Comparative Analysis of Biological Activities

Activity TypeCompound DerivativeMIC/EC50 ValuesNotes
AntituberculosisVarious PPA Derivatives<0.002 - 0.381 μg/mLEffective against resistant strains
Anticancer (AML)Specific DerivativeEC50 = 17.3 nMLow cytotoxicity towards normal cells

Q & A

Q. What are the foundational synthetic methodologies for N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide derivatives?

The synthesis typically involves scaffold hopping and functionalization of the pyrazolo[1,5-a]pyridine core. A common approach includes:

  • Cyclization : Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form the pyrazole ring (e.g., via enamine intermediates) .
  • Substituent Introduction : Diaryl or heteroaryl groups are introduced through nucleophilic substitution or coupling reactions (e.g., converting compound 5 to diaryl derivatives via Pd-catalyzed cross-coupling) .
  • Hydroxylation : The N-hydroxy group is introduced via oxidation or hydroxylamine-mediated reactions under controlled pH and temperature .
    Reaction optimization often uses polar aprotic solvents (DMF, DMSO) and catalysts (e.g., K₂CO₃, NaH) .

Q. How are structural and purity characteristics validated for these compounds?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirms substituent integration and regiochemistry (e.g., aromatic proton splitting patterns at δ 7.5–9.5 ppm) .
    • IR Spectroscopy : Identifies carbonyl (1690–1670 cm⁻¹) and hydroxyl (3270–3265 cm⁻¹) functional groups .
    • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 359 for compound 18c) and fragmentation patterns .
  • Elemental Analysis : Matches experimental and theoretical C/H/N ratios (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies enhance antitubercular potency against multidrug-resistant (MDR) strains?

  • Scaffold Optimization : Introducing electron-withdrawing groups (e.g., nitro, cyano) at position 7 improves target binding to Mycobacterium tuberculosis (Mtb) cytochrome bc₁ complex (QcrB) .
  • Diaryl Substitutions : Compounds with 3,5-dimethylphenyl or 2-thiophenyl groups exhibit MIC values of 2–50 nM against Mtb H37Rv and MDR strains .
  • In Vivo Efficacy : Lead compound 5k reduces bacterial load by 1.5–2.0 log CFU in murine models, with low cytotoxicity (SI > 100) . Synergy with pyrazinamide (PZA) enhances efficacy in combination therapy .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., microsomal half-life >60 minutes for 5k) to identify compounds with optimal exposure .
  • Target Engagement Studies : Use biophysical assays (SPR, ITC) to confirm binding affinity to QcrB and rule off-target effects .
  • Resistance Mapping : Serial passage experiments under sub-MIC conditions reveal mutations in qcrB (e.g., T313I), guiding structural refinements to circumvent resistance .

Q. What computational approaches guide the design of novel derivatives?

  • 3D-QSAR Models : Correlate substituent hydrophobicity and steric bulk with MIC values (e.g., CoMFA r² > 0.9) .
  • Molecular Docking : Predict interactions with QcrB active site residues (e.g., π-π stacking with His302, hydrogen bonding with Glu314) .
  • ADMET Prediction : Tools like QikProp assess CNS permeability and hepatotoxicity risks (e.g., logP < 3.5, PSA < 90 Ų) .

Q. How are metabolic stability and toxicity profiles evaluated?

  • Microsomal Assays : Mouse/human liver microsomes quantify oxidative degradation rates (e.g., CLint < 15 μL/min/mg) .
  • Cardiotoxicity Screening : hERG channel inhibition assays (IC50 > 10 μM) ensure low arrhythmia risk .
  • Genotoxicity : Ames tests and micronucleus assays confirm mutagenic safety .

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